tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate is a structurally complex small molecule featuring a piperidine ring protected by a tert-butyl carbamate group (Boc) at the 1-position. The 4-position of the piperidine is substituted with a methyl group linked to a 2-bromo-3-nitrophenoxy moiety. This compound belongs to a class of nitrogen-containing heterocycles widely used in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitors and bioactive scaffolds .
The bromo and nitro groups on the aromatic ring confer unique electronic and steric properties. The nitro group is a strong electron-withdrawing substituent, while the bromo group enhances electrophilicity, making the compound reactive in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The Boc group serves as a temporary protective group for the piperidine amine, enabling selective functionalization .
Boc protection: Introduction of the tert-butyl carbamate group to the piperidine amine under basic conditions (e.g., di-tert-butyl dicarbonate in 1,4-dioxane/water) .
Phenoxy linkage formation: Coupling of a halogenated nitrobenzene derivative (e.g., 2-bromo-3-nitrophenol) to the piperidine’s hydroxymethyl group via Mitsunobu or SNAr chemistry .
Properties
Molecular Formula |
C17H23BrN2O5 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromo-3-nitrophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-14-6-4-5-13(15(14)18)20(22)23/h4-6,12H,7-11H2,1-3H3 |
InChI Key |
GZKVKWTZPURRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate generally follows a sequence involving:
- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.
- Formation of the 2-bromo-3-nitrophenoxy moiety, often through selective bromination and nitration of phenol derivatives.
- Coupling of the protected piperidine with the substituted phenol via a methylene linker, typically through nucleophilic substitution or Williamson ether synthesis.
Key Synthetic Steps and Reagents
Protection of Piperidine Nitrogen
- The piperidine nitrogen is protected using tert-butyl carbamate to form the tert-butyl piperidine-1-carboxylate intermediate.
- Common reagents include di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine or N,N-diisopropylethylamine to facilitate carbamate formation.
Preparation of 2-Bromo-3-nitrophenol Derivative
- Starting from phenol, regioselective bromination at the 2-position and nitration at the 3-position are performed.
- Bromination typically uses bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Nitration is achieved with nitric acid or a nitrating mixture, carefully monitored to avoid over-substitution.
Formation of the Methylene Linker and Coupling
- The coupling involves the reaction of the phenolic hydroxyl group with a suitable methylene donor attached to the piperidine.
- A common approach is the use of halomethyl derivatives (e.g., chloromethyl or bromomethyl intermediates) that undergo nucleophilic substitution with the phenol oxygen.
- Alternatively, the piperidine nitrogen protected with Boc can be alkylated at the 4-position with a halomethyl phenoxy derivative.
Representative Synthetic Route (Based on Patent WO2014200786A1 and KR20160018524A)
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of piperidine nitrogen | Piperidine + di-tert-butyl dicarbonate + base | Formation of tert-butyl piperidine-1-carboxylate |
| 2 | Synthesis of 2-bromo-3-nitrophenol | Phenol + NBS (bromination) + HNO3 (nitration) | 2-Bromo-3-nitrophenol intermediate |
| 3 | Preparation of halomethyl phenoxy intermediate | 2-Bromo-3-nitrophenol + formaldehyde + HCl | Formation of 2-bromo-3-nitrophenoxymethyl halide |
| 4 | Coupling with Boc-protected piperidine | Boc-piperidine + 2-bromo-3-nitrophenoxymethyl halide + base (e.g., K2CO3) | Nucleophilic substitution to form target compound |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
Reaction Conditions and Optimization
- Bases such as potassium carbonate or cesium carbonate are preferred to deprotonate the phenol and facilitate nucleophilic attack.
- Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used for the coupling step to ensure solubility and reaction efficiency.
- Temperature control is critical, typically maintained between 0°C to 60°C to optimize yield and minimize side reactions.
- Reaction times vary from several hours to overnight depending on scale and reagent purity.
Analytical and Research Outcomes
- Yields reported in related patents range from moderate to high (50-85%) depending on reaction step and purification methods.
- Characterization of the final product includes NMR (1H, 13C), mass spectrometry, and elemental analysis confirming the structure and purity.
- The presence of the nitro and bromo substituents is verified by characteristic NMR shifts and mass fragmentation patterns.
- The Boc protecting group stability is confirmed by IR spectroscopy showing carbamate carbonyl absorption around 1700 cm^-1.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Piperidine Boc-protection | Piperidine, di-tert-butyl dicarbonate, base | 80-90 | Standard carbamate protection |
| Bromination of phenol | N-bromosuccinimide (NBS), solvent | 70-80 | Regioselective bromination |
| Nitration | Nitric acid, controlled temperature | 60-75 | Mono-nitration at 3-position |
| Formation of halomethyl ether | Formaldehyde, HCl or paraformaldehyde, acid | 65-85 | Methylene linker introduction |
| Coupling reaction | Boc-piperidine, base (K2CO3), polar solvent | 50-85 | Nucleophilic substitution |
Chemical Reactions Analysis
tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Drug Development
This compound serves as a building block in the synthesis of more complex pharmaceuticals. Its structure allows for modifications that can lead to enhanced biological activity or specificity towards certain targets. For instance, derivatives of this compound have been studied for their potential as anti-cancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .
Protein Degradation
Recent studies have highlighted the role of tert-butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate in the development of protein degraders. These compounds can selectively target and degrade specific proteins within cells, offering a novel approach to treating diseases where protein dysregulation is a factor, such as cancer and neurodegenerative disorders .
NMDA Receptor Modulation
Research indicates that compounds similar to this compound exhibit properties that modulate NMDA receptors, which are critical in synaptic plasticity and memory function. This modulation can be beneficial in developing treatments for conditions like Alzheimer's disease and schizophrenia, where NMDA receptor activity is often disrupted .
Neuroprotective Effects
The compound's derivatives have shown potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases, where such mechanisms can mitigate neuronal damage .
Synthesis and Derivative Exploration
The synthesis of this compound involves several steps that allow for the introduction of various functional groups, enhancing its versatility as a pharmacological agent. The compound can be modified to create analogs with improved efficacy or reduced side effects .
Anti-Cancer Research
In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity, leading researchers to explore these compounds further as potential chemotherapeutic agents .
Neuroprotective Applications
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that it could enhance cell viability and reduce markers of oxidative damage, supporting its potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate with structurally related piperidine derivatives:
Key Findings from Comparisons:
Electronic Effects :
- The target compound’s 3-nitro and 2-bromo substituents create a highly electron-deficient aromatic ring, favoring SNAr reactivity compared to fluorinated analogs (e.g., 2-fluoro-4-nitro derivative) .
- Styryl-substituted derivatives (e.g., 4-fluorostyryl) exhibit π-conjugation, which enhances binding to hydrophobic enzyme pockets .
Synthetic Flexibility :
- Boc-protected piperidines are versatile intermediates. For example, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3) is synthesized via carbamate coupling, demonstrating the adaptability of the Boc group for further derivatization .
Biological Relevance :
- Halogenated derivatives (bromo, fluoro) are prevalent in kinase inhibitors due to their ability to form halogen bonds with target proteins .
- Lipophilic analogs (e.g., 4-methylpentyl) show improved blood-brain barrier penetration, whereas polar nitro groups may limit bioavailability .
Physical Properties :
- Nitro-containing compounds generally exhibit higher melting points and lower solubility in apolar solvents compared to styryl or alkyl-substituted derivatives .
Biological Activity
tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that includes a piperidine ring, a tert-butyl ester group, and a bromo-nitrophenoxy substituent. Its molecular formula is with a molecular weight of approximately 395.26 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes and receptors. The nitrophenoxy group may facilitate hydrogen bonding and other interactions with macromolecules, thus influencing binding affinity and specificity. Notably, it has been suggested that this compound may act as an intermediate in the synthesis of analgesic agents by modulating opioid receptors, which can lead to pain relief through neurotransmitter modulation .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Activity : The compound's ability to interact with opioid receptors suggests potential pain-relieving effects.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory properties.
- Anticancer Activity : There is ongoing research into its potential cytotoxic effects against various cancer cell lines, highlighting its therapeutic applications in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Analgesic Properties :
- A study demonstrated that derivatives similar to this compound showed significant interaction with opioid receptors, leading to notable analgesic effects in animal models .
- Anti-inflammatory Research :
- Anticancer Activity :
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 154590-34-8 | 0.80 | Contains a fluorine atom instead of bromine. |
| Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate | 955369-50-3 | 0.98 | Features an amino group that may enhance activity. |
| Tert-butyl 6-nitro-1H-indole-1-carboxylate | 219552-64-4 | 0.71 | Different core structure (indole) with nitro substitution. |
| Tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | 288251-87-6 | 0.71 | Incorporates a cyano group, altering reactivity. |
This table illustrates how structural modifications can influence biological activity, guiding future synthetic efforts aimed at enhancing efficacy.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-Butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine-1-carboxylate?
- Methodology :
- Step 1 : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the phenoxy methyl group via nucleophilic substitution using 2-bromo-3-nitrophenol under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Step 2 : Protect reactive sites (e.g., amines) using tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to ensure high yield and purity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via - and -NMR chemical shifts (e.g., tert-butyl group at ~1.4 ppm, aromatic protons from nitrophenoxy at 7–8 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected for ) .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols via fume hoods .
- Storage : Keep in sealed containers under inert atmosphere (N) at 2–8°C to prevent degradation .
- Disposal : Follow hazardous waste protocols (e.g., incineration for halogenated compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (0–25°C), solvent polarity (dichloromethane vs. THF), and base strength (triethylamine vs. DMAP) to identify optimal parameters .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxy-methyl coupling efficiency .
- In-situ Monitoring : Use TLC or FTIR to track reaction progress and minimize over-reaction byproducts .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) to assign ambiguous signals .
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane mixtures) .
- Computational Modeling : Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental assignments .
Q. How does the bromonitrophenoxy substituent influence the compound’s reactivity in downstream applications?
- Methodology :
- Reactivity Studies :
- Nucleophilic Aromatic Substitution : Test displacement of bromine with amines/thiols under varying pH and temperature conditions .
- Reduction of Nitro Group : Catalyze nitro-to-amine conversion using H/Pd-C or NaBH/NiCl to assess functional group tolerance .
- Electronic Effects : Analyze Hammett parameters to predict electron-withdrawing effects of nitro groups on piperidine ring basicity .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodology :
- Target Screening : Use fluorescence polarization assays or SPR to test binding affinity for receptors (e.g., GPCRs, kinases) .
- Cytotoxicity : Assess cell viability via MTT assays in cancer/primary cell lines (IC determination) .
- Metabolic Stability : Incubate with liver microsomes to measure half-life and identify metabolic hotspots (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
